(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

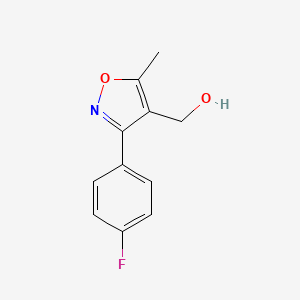

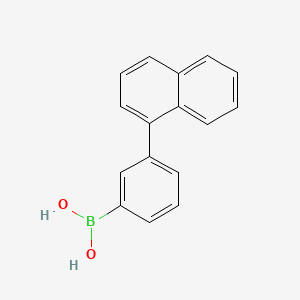

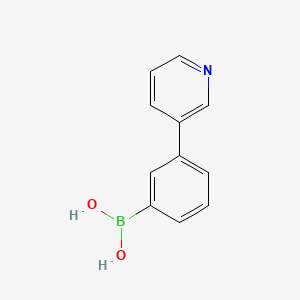

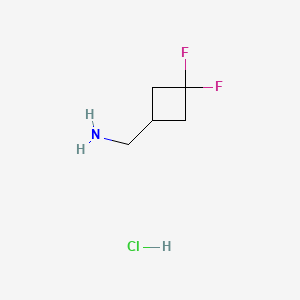

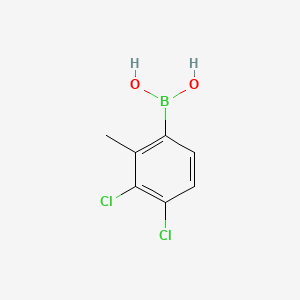

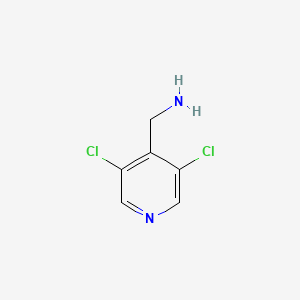

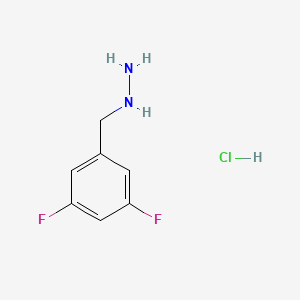

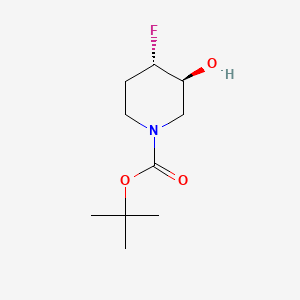

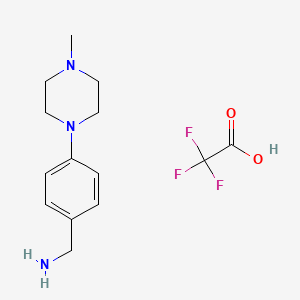

“(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate” is a chemical compound with the molecular formula C14H20F3N3O2 . It has a molecular weight of 319.32 g/mol . The compound is composed of two component compounds: Trifluoroacetic Acid (CID 6422) and 4-(4-Methylpiperazino)benzylamine (CID 2776493) .

Molecular Structure Analysis

The compound has a complex molecular structure. Its IUPAC name is [4-(4-methylpiperazin-1-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid . The InChI code for the compound is InChI=1S/C12H19N3.C2HF3O2/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;3-2(4,5)1(6)7 . The Canonical SMILES representation is CN1CCN(CC1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)O .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound are both 319.15076138 g/mol . The Topological Polar Surface Area is 69.8 Ų . The compound has a Heavy Atom Count of 22 .Aplicaciones Científicas De Investigación

Kinase Inhibition and Antitumor Activity

One significant application of derivatives of this compound is in the development of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. Structural optimization studies have led to derivatives exhibiting significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines. These compounds have shown to be highly potent kinase inhibitors with good kinase spectrum selectivity and demonstrated rapid and complete tumor regression in xenograft models through oral administration (Yang et al., 2012).

Synthesis of Key Precursors

The compound has also been utilized in the synthesis of key precursors for pharmaceuticals. A practical and efficient synthesis method has been developed for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key synthetic intermediate of imatinib, through direct reductive alkylation of 1-methylpiperazine. This process is easy to scale up for large-scale synthesis, offering high yields of the intermediate (Koroleva et al., 2012).

Receptor Antagonist Development

Further research has focused on the development of selective antagonists for human receptors, such as the vasopressin V1A receptor. Derivatives of the compound have been synthesized and evaluated, showing potent affinity and high selectivity towards the V1A receptor. These findings contribute to the development of new therapeutic agents targeting specific receptor pathways (Kakefuda et al., 2002).

Controlling Polymorphism in Drug Development

Another application is in controlling polymorphism of pharmaceutical compounds, crucial for ensuring the consistency and efficacy of medications. Studies on ASP3026, a novel and selective inhibitor of the fusion protein EML4-ALK, have identified various polymorphs. Research has clarified the influence of crystallization process parameters on nucleation, leading to the selective obtaining of desired polymorphs through temperature control. This research is vital for designing solid formulations of drugs (Takeguchi et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

[4-(4-methylpiperazin-1-yl)phenyl]methanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.C2HF3O2/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12;3-2(4,5)1(6)7/h2-5H,6-10,13H2,1H3;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNZRTVDMUTNIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)CN.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Methylpiperazin-1-yl)phenyl)methanamine 2,2,2-trifluoroacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.